tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate
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Overview
Description
Tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceuticals and medicinal chemistry. The compound is a carbamate derivative that belongs to the class of azetidines. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Chemical Structure and Reactions
- The compound tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, closely related to the requested molecule, was synthesized to study its chemical structure and potential reactions. The reaction led to the formation of a 1-methyl-1H-pyrazol-5-yl substituent, indicating possible applications in chemical synthesis and molecular interactions (Richter et al., 2009).
Synthesis Methodologies
- Efficient and practical asymmetric synthesis methods have been developed for related compounds, which are useful intermediates in synthesizing nociceptin antagonists. This indicates potential applications in the synthesis of complex molecules, particularly in the pharmaceutical field (Jona et al., 2009).
- Another study involved the synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, highlighting its role as an important intermediate in biologically active compounds like crizotinib (Kong et al., 2016).
Biological Evaluation
- Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized for its potential antibacterial and anthelmintic activity. This suggests research applications in evaluating biological activity of similar compounds (Sanjeevarayappa et al., 2015).
Drug Synthesis Intermediates
- The synthesis of new azetidinone building blocks for carbapenems was reported, demonstrating the role of related compounds in the development of new antibiotics (Khasanova et al., 2019).
Crystallographic Studies
- Studies involving the crystal structure of tert-butyl carbamate derivatives have been conducted, providing insights into the molecular arrangement and interaction of such compounds, which can be crucial in drug design and material sciences (Baillargeon et al., 2017).
Mechanism of Action
Target of Action
It is suggested that the compound may be useful as a rigid linker in protac (proteolysis targeting chimera) development for targeted protein degradation .
Mode of Action
It is suggested that the compound may play a role in the formation of ternary complexes, which are crucial in protac-mediated protein degradation .
properties
IUPAC Name |
tert-butyl N-[(1-piperidin-3-ylazetidin-3-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-7-11-9-17(10-11)12-5-4-6-15-8-12/h11-12,15H,4-10H2,1-3H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INADAXASGPTAFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CN(C1)C2CCCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662496 |
Source
|
Record name | tert-Butyl {[1-(piperidin-3-yl)azetidin-3-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1131594-80-3 |
Source
|
Record name | 1,1-Dimethylethyl N-[[1-(3-piperidinyl)-3-azetidinyl]methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131594-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl {[1-(piperidin-3-yl)azetidin-3-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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